4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide
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Overview
Description
4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and an oxadiazole ring, all attached to a cyclohexylbenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Cyclohexylation: The oxadiazole intermediate is then reacted with a cyclohexyl halide in the presence of a base to form the cyclohexyl-substituted oxadiazole.
Benzamidation: The final step involves the reaction of the cyclohexyl-substituted oxadiazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide or pyridine rings.
Reduction: Reduced forms of the oxadiazole or pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Material Science: The compound’s stability and unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further contributing to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-tert-butyl-N-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Uniqueness
4-tert-butyl-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C24H28N4O2/c1-23(2,3)19-11-9-17(10-12-19)21(29)27-24(13-5-4-6-14-24)22-26-20(28-30-22)18-8-7-15-25-16-18/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,29) |
InChI Key |
IBIPYRVJPPWDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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